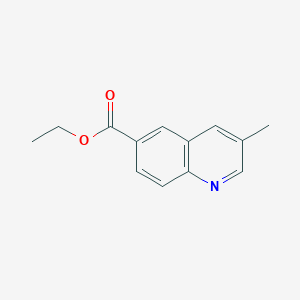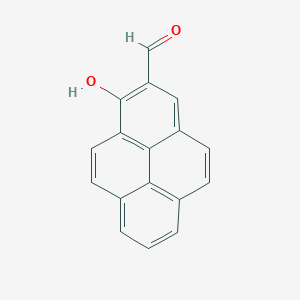![molecular formula C11H10N2O B13981844 6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)
6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropylimidazo[1,5-a]pyridine-5-carboxaldehyde is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused with a pyridine ringImidazo[1,5-a]pyridine derivatives have garnered significant attention due to their versatility, optical behaviors, and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropylimidazo[1,5-a]pyridine-5-carboxaldehyde typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with cyclopropyl ketones under acidic conditions, followed by oxidation to form the desired aldehyde. Another approach involves the use of Vilsmeier-Haack reaction, where 2-aminopyridine reacts with cyclopropyl aldehydes in the presence of phosphorus oxychloride and dimethylformamide .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature control and efficient mixing, are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Cyclopropylimidazo[1,5-a]pyridine-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and bases like sodium hydroxide
Major Products:
Oxidation: 6-Cyclopropylimidazo[1,5-a]pyridine-5-carboxylic acid.
Reduction: 6-Cyclopropylimidazo[1,5-a]pyridine-5-methanol.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
6-Cyclopropylimidazo[1,5-a]pyridine-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential as an anti-cancer agent and in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of optoelectronic devices, sensors, and materials science applications
Mécanisme D'action
The mechanism of action of 6-Cyclopropylimidazo[1,5-a]pyridine-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For instance, its potential anti-cancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: Another fused heterocycle with similar applications but different structural arrangement.
Imidazo[4,5-b]pyridine: Known for its biological activities and used in medicinal chemistry.
Indole Derivatives: Share some biological properties but differ in their core structure and reactivity .
Uniqueness: 6-Cyclopropylimidazo[1,5-a]pyridine-5-carboxaldehyde stands out due to its unique combination of the cyclopropyl group and the imidazo[1,5-a]pyridine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
6-cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c14-6-11-10(8-1-2-8)4-3-9-5-12-7-13(9)11/h3-8H,1-2H2 |
Clé InChI |
QNNQXODGAUBZMA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(N3C=NC=C3C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


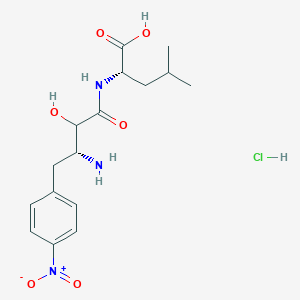

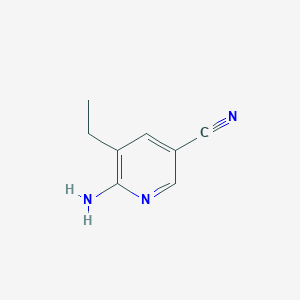
![1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone](/img/structure/B13981769.png)
![2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B13981771.png)
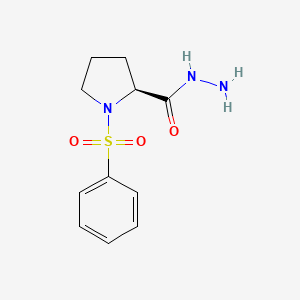
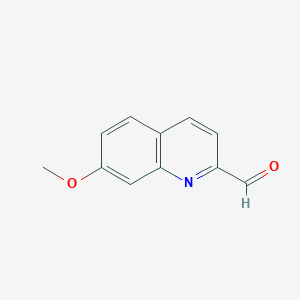
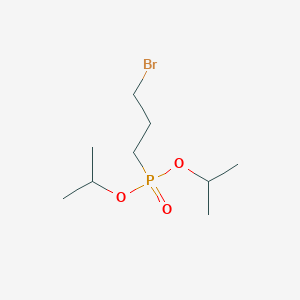
![2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine](/img/structure/B13981817.png)
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B13981819.png)
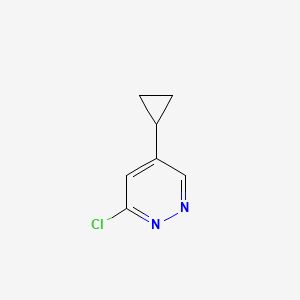
![3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2h-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B13981829.png)
